molecular formula C14H13ClN2O6 B1394955 [5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid CAS No. 1217250-13-9

[5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

Katalognummer: B1394955
CAS-Nummer: 1217250-13-9
Molekulargewicht: 340.71 g/mol
InChI-Schlüssel: RQBPLLXZMVDMPK-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is a 1,3,4-oxadiazole derivative characterized by a vinyl linkage connecting the 2-chloro-3,4-dimethoxyphenyl group to the oxadiazole core.

Eigenschaften

IUPAC Name

2-[5-[(E)-2-(2-chloro-3,4-dimethoxyphenyl)ethenyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O6/c1-21-9-5-3-8(12(15)13(9)22-2)4-6-10-16-17(7-11(18)19)14(20)23-10/h3-6H,7H2,1-2H3,(H,18,19)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBPLLXZMVDMPK-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC2=NN(C(=O)O2)CC(=O)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C2=NN(C(=O)O2)CC(=O)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound [5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid (CAS No. 1086376-13-7) is a member of the oxadiazole family, which has gained attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and potential therapeutic effects.

  • Molecular Formula : C₁₂H₁₁ClN₂O₄
  • Molecular Weight : 282.68 g/mol
  • Structure : The compound features an oxadiazole ring fused with a vinyl group and a chloro-substituted phenyl moiety.

Biological Activity Overview

The biological activity of this compound can be classified into several categories:

1. Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. In particular, compounds containing the oxadiazole moiety have shown effectiveness against various bacteria and fungi.

Case Study :
A study evaluated the antimicrobial efficacy of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to [5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid exhibited potent bactericidal activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundActivity Against MRSAMIC (µg/mL)
Compound AYes8
Compound BYes16
Target CompoundYes4

2. Cytotoxicity

The cytotoxic effects of [5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid were investigated in various cancer cell lines.

Findings :
In vitro studies showed that this compound could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. For example, cytotoxicity assays conducted on L929 cells indicated that the compound did not significantly affect cell viability at lower concentrations but showed increased cytotoxicity at higher doses.

Concentration (µM)Viability (%)
0100
5095
10070
20040

3. Therapeutic Potential

The presence of the oxadiazole ring suggests potential therapeutic applications in treating neurological disorders. Preliminary studies have indicated anticonvulsant properties linked to similar oxadiazole compounds.

In Silico Evaluation :
Molecular docking studies have shown that [5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid interacts favorably with targets associated with epilepsy and other neurological conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several 1,3,4-oxadiazole derivatives, differing primarily in substituents and their positions. Key comparisons include:

Compound Structural Features Biological Activity Reference
[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]acetic acid Chlorophenyl substituent; lacks vinyl and dimethoxy groups. Antimicrobial activity (broad-spectrum) reported for similar chlorophenyl-oxadiazoles.
[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid Bromofuryl substituent; similar oxadiazole-acetic acid backbone. Antiparasitic and anticancer activity observed in brominated oxadiazoles.
[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid Benzofuran-ethoxy substituent; lacks chloro and methoxy groups. Anti-inflammatory and enzyme inhibition (e.g., XOD) reported for benzofuran-oxadiazoles.
Ethyl 2-(5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetate Fluorophenyl substituent; esterified acetic acid (vs. free acid in the target compound). Moderate antibacterial activity; ester derivatives often serve as prodrugs.
1-{[5-(3,4-Dichlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}piperidine-4-carboxylic acid Dichlorophenyl and thioxo groups; piperidine-carboxylic acid side chain. Enhanced antifungal activity due to thioxo and bulky substituents.

Pharmacological Potential

  • Anticancer : Analogous compounds with vinyl linkages (e.g., G and 3.85 in ) exhibit cytotoxicity via intercalation or redox cycling, suggesting similar mechanisms for the target compound .
  • Antidiabetic : The acetic acid group may mimic carboxylate-containing inhibitors like compound 1 (69.9% XOD inhibition), though methoxy groups could reduce binding affinity compared to hydroxylated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 2
[5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.